molecular formula C20H26N2O4S2 B2387077 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide CAS No. 946296-81-7

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2387077
CAS No.: 946296-81-7
M. Wt: 422.56
InChI Key: HZCWEEJSWTYAFC-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic chemical compound known for its diverse applications in both scientific research and various industries. The compound's unique structure, combining a tetrahydroquinoline core with sulfonyl functionalities, endows it with intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: : The synthesis begins with the reaction of propylsulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the propylsulfonyl derivative.

  • Further Functionalization: : The propylsulfonyl-tetrahydroquinoline undergoes sulfonylation with p-tolylmethanesulfonyl chloride in the presence of a base to yield N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide.

  • Industrial Production Methods: : Scale-up for industrial production typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to maximize yield and purity.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.

    • Reduction: : Reductive processes can target the sulfonyl groups.

    • Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.

  • Common Reagents and Conditions

    • Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.

    • Substitution: : Reagents like bromine or iodine for halogenation reactions.

  • Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: : Acts as a ligand in catalytic processes, enhancing the reactivity of transition metals.

  • Material Science: : Incorporated into polymers to alter mechanical properties and enhance thermal stability.

Biology:

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.

  • Cell Signaling: : Studies suggest it plays a role in modulating cell signaling pathways.

Medicine:

  • Drug Development: : Serves as a scaffold for developing new therapeutics targeting diseases like cancer and bacterial infections.

Industry:

  • Chemical Synthesis: : Used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.

Mechanism of Action

  • Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.

  • Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.

Comparison with Similar Compounds

  • Comparison: : Compared to other sulfonamide compounds, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide stands out due to its dual sulfonyl functionalities and the presence of the tetrahydroquinoline core.

  • Similar Compounds

    • Sulfanilamide: : Basic structure for many sulfonamide drugs.

    • Tetrahydroquinoline derivatives: : Various derivatives with different substituents on the quinoline ring.

This compound encapsulates the intersection of organic synthesis, biological research, and industrial applications, making it a versatile and valuable compound. What do you think? Curious about exploring any of these aspects further?

Properties

IUPAC Name

1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWEEJSWTYAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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